Product packaging for 5-bromo-1,10-phenanthroline Monohydrate(Cat. No.:CAS No. 855360-86-0)

5-bromo-1,10-phenanthroline Monohydrate

Cat. No.: B2393999
CAS No.: 855360-86-0
M. Wt: 277.121
InChI Key: VTTKUSYSKOIISY-UHFFFAOYSA-N
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Description

Significance of Substituted 1,10-Phenanthrolines in Advanced Chemical Systems

1,10-Phenanthroline (B135089) (phen) and its substituted derivatives are among the most widely utilized ligands in coordination chemistry, prized for their strong and stable binding to a wide range of metals in various oxidation states. nih.govacs.org The rigid, polyaromatic structure of the phenanthroline core provides robustness to its metal complexes, leading to their application in numerous fields. nih.govacs.org The versatility of the 1,10-phenanthroline scaffold is further enhanced by the fact that it has eight different positions available for the attachment of functional groups, allowing for the fine-tuning of the resulting molecule's properties. nih.govacs.orgnih.gov

The introduction of different substituents allows for the creation of a diverse library of ligands, which in turn leads to metal complexes with tailored properties for specific applications. nih.govacs.org These applications span nearly every aspect of chemistry. nih.govacs.org For instance, substituted phenanthroline complexes are used as sensitizers in dye-sensitized solar cells, as luminescent probes for biomaterials, and in the construction of complex supramolecular structures like rotaxanes and catenanes. nih.govacs.org

Furthermore, these compounds are vital in the development of chemosensors for detecting cations and anions, as substitutions on the phenanthroline ring can induce measurable changes in photophysical properties upon binding to an analyte. rsc.org They also play a significant role in bioinorganic chemistry, where their metal complexes are studied for their ability to interact with and cleave DNA. wikipedia.orgchim.itresearchgate.net The ability to functionalize each pair of carbon atoms on the phenanthroline ring enables the creation of non-symmetrical systems with immense versatility, making substituted 1,10-phenanthrolines indispensable building blocks in modern chemistry. nih.govacs.org

Overview of Key Research Domains for 5-Bromo-1,10-phenanthroline (B1267314) Monohydrate

The presence of a bromine atom at the 5-position gives 5-bromo-1,10-phenanthroline unique properties that make it a valuable compound in several key research areas. ontosight.ai Its primary applications lie in its role as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules. ontosight.aichemicalbook.comchemimpex.com

Key research domains for this compound include:

Coordination Chemistry : It functions as a bidentate ligand, forming stable complexes with various transition metal ions. ontosight.aichemimpex.com These complexes are investigated for their potential in catalysis and as probes in biological systems. ontosight.ai

Materials Science : Metal complexes of 5-bromo-1,10-phenanthroline can possess interesting optical and electrical properties. ontosight.ai This has led to their use in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells, where they can enhance electronic properties and stability. ontosight.aichemimpex.com

Analytical Chemistry : The compound is employed as a chelating agent for the detection and quantification of metal ions. chemimpex.com Its ability to form stable complexes makes it useful in the development of sensors and probes for monitoring metal ions in environmental and biological samples. chemimpex.com

Biochemical and Biological Research : Due to its planar structure, 5-bromo-1,10-phenanthroline can intercalate into DNA. ontosight.ai This property is exploited in molecular biology to study DNA-protein interactions and has potential applications in diagnostics and drug development. ontosight.aichemimpex.com

Organic Synthesis : It serves as a key intermediate for creating more complex, functionalized phenanthroline derivatives. chemicalbook.com For example, bromo-substituted phenanthrolines are used as precursors in palladium-catalyzed phosphonylation reactions to produce phosphonate-substituted 1,10-phenanthrolines. nih.gov

Table 1: Key Research Applications of 5-Bromo-1,10-phenanthroline Monohydrate

Research Domain Specific Application Reference
Coordination Chemistry Bidentate ligand for transition metal complexes ontosight.ai, chemimpex.com
Use in catalysis research ontosight.ai
Materials Science Component in Organic Light-Emitting Diodes (OLEDs) ontosight.ai, chemimpex.com
Component in photovoltaic devices chemimpex.com
Development of sensors chemimpex.com
Analytical Chemistry Chelating agent for metal ion detection chemimpex.com
Biochemical Research DNA intercalator for studying DNA-protein interactions ontosight.ai, chemimpex.com
Tool in diagnostics and drug development ontosight.ai, chemimpex.com
Organic Synthesis Intermediate for functionalized phenanthrolines chemicalbook.com
Precursor for phosphonate-substituted phenanthrolines nih.gov

Historical Context of Brominated 1,10-Phenanthroline Synthesis and Applications

The synthesis of substituted phenanthrolines, including brominated derivatives, has evolved significantly over the decades. Early methods for producing such compounds were often complex and inefficient. Historically, the Skraup synthesis or the Skraup-Doebner-von Miller reaction, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, was a primary method for creating the core phenanthroline structure and its derivatives. researchgate.netmdpi.com However, these multi-step methods are often considered tedious and complicated. researchgate.net

Research into the direct functionalization of the 1,10-phenanthroline core has been ongoing since at least the mid-20th century. nih.gov The synthesis of 5-bromo-1,10-phenanthroline, in particular, has seen procedural refinements to maximize yield and minimize the formation of byproducts like 5,6-dibromophenanthroline. chemicalbook.com The synthesis is sensitive to reaction conditions such as temperature and the amount of bromine used. chemicalbook.com

More recently, novel and simpler synthetic routes have been developed. For example, a reasonably efficient synthesis of various brominated 1,10-phenanthrolines, including di-, tri-, and tetra-bromo derivatives, was reported using sulfur dichloride (SCl₂) as a catalyst for the bromination of 1,10-phenanthroline monohydrate. researchgate.net This method presented a significant improvement over the traditional Skraup synthesis. researchgate.net The continuous development of synthetic strategies allows chemists to design and create a wide array of polyfunctional phenanthroline ligands for an ever-expanding range of applications. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrN2O B2393999 5-bromo-1,10-phenanthroline Monohydrate CAS No. 855360-86-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,10-phenanthroline;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTKUSYSKOIISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1,10 Phenanthroline Monohydrate

Direct Bromination Procedures for 1,10-Phenanthroline (B135089) Monohydrate

The synthesis of 5-bromo-1,10-phenanthroline (B1267314) is primarily achieved through the direct electrophilic bromination of 1,10-phenanthroline monohydrate. As a π-deficient aromatic compound, 1,10-phenanthroline requires harsh conditions for electrophilic substitution, and the reaction's selectivity can be challenging to control. publish.csiro.auresearchgate.netcdnsciencepub.com

Optimized Reaction Conditions and Yields

The successful synthesis of 5-bromo-1,10-phenanthroline is highly dependent on precise control over reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants. chemicalbook.com Elevated temperatures or an excess of bromine can lead to the formation of undesired byproducts, including 5,6-dibromophenanthroline and 1,10-phenanthroline-5,6-dione. chemicalbook.com

Researchers have established specific protocols to maximize the yield of the desired mono-brominated product. One effective method involves reacting 1,10-phenanthroline monohydrate with bromine in a solution of oleum (B3057394) (fuming sulfuric acid). chemicalbook.comrsc.org The mixture is carefully heated, and after a set period, the reaction is quenched and neutralized to precipitate the product. chemicalbook.comrsc.org The crude product is then typically purified via column chromatography. rsc.org

Reactant 1Reactant 2Solvent/MediumTemperatureTimeYieldReference
1,10-Phenanthroline (3.6 g, 20 mmol)Bromine (0.60 mL, 11.6 mmol)Oleum (15%, 12 mL)135 °C23 h90% (4.67 g) chemicalbook.com
1,10-Phenanthroline Monohydrate (2.6 g, 13 mmol)Bromine (1.8 mL, 35 mmol)Oleum (30%, 20 mL)150 °C72 hNot specified rsc.org

Control of Regioselectivity in Bromination

Achieving regioselectivity in the bromination of the 1,10-phenanthroline core is a significant chemical challenge. The electron-withdrawing nature of the two imine nitrogen atoms deactivates the heterocyclic system towards electrophilic attack, making substitutions difficult and often unselective. publish.csiro.auresearchgate.net

The formation of the 5-bromo isomer is influenced by the reaction environment. In a strong acid like oleum, the phenanthroline nitrogen atoms are protonated, further influencing the electronic distribution of the rings. The reaction conditions, particularly temperature and the precise amount of bromine used, are critical for directing the substitution preferentially to the 5-position while minimizing further reaction at the 6-position. chemicalbook.com The mechanism involves the electrophilic attack of a bromine species on the electron-deficient ring system, where the 5-position represents a site of viable reactivity under forcing conditions.

Novel Catalytic Approaches for Bromination

Recent advancements have introduced novel catalytic systems to facilitate the bromination of 1,10-phenanthroline monohydrate. One such development is the use of sulfur dichloride (SCl₂) as a medium-strength Lewis acid catalyst. publish.csiro.auresearchgate.net This approach represents a significant improvement over traditional methods that can be complicated and low-yielding. publish.csiro.au

In this method, 1,10-phenanthroline monohydrate is brominated in the presence of SCl₂ and pyridine. publish.csiro.auresearchgate.net The role of SCl₂ is crucial, and its effectiveness has been compared to that of the weaker Lewis acid, sulfur chloride (S₂Cl₂), and the stronger thionyl chloride (SOCl₂). publish.csiro.auresearchgate.net While S₂Cl₂ tends to yield mono-brominated products, the more active SCl₂ catalyst can produce more highly brominated compounds depending on the reaction conditions. publish.csiro.au This catalytic approach demonstrates a new avenue for the functionalization of the phenanthroline core, although controlling the reaction to selectively yield 5-bromo-1,10-phenanthroline requires careful optimization. publish.csiro.au

Post-Synthetic Functionalization at the Bromine-Substituted Position

The bromine atom in 5-bromo-1,10-phenanthroline serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. This allows for the construction of more complex molecules and materials built upon the phenanthroline scaffold. One of the most powerful methods for this functionalization is through transition-metal-catalyzed cross-coupling reactions. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 5-position is a classic substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net However, a significant challenge in applying these methods to phenanthroline derivatives is that the ligand itself is an effective metal chelator, which can potentially inhibit the catalyst. researchgate.net Despite this, successful couplings have been developed.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of aryl halides. nih.govnih.gov These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of diverse aryl, vinyl, and alkynyl groups. In the context of 5-bromo-1,10-phenanthroline, these reactions provide a pathway to synthesize a vast library of derivatives with tailored electronic and steric properties. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.com

A concrete example of a transition-metal-catalyzed coupling at the 5-position is the nickel-catalyzed homocoupling of 5-bromo-1,10-phenanthroline to form 5,5'-bi-1,10-phenanthroline. rsc.org In this reaction, 5-bromo-1,10-phenanthroline is treated with a catalyst solution generated from bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] and 2,2'-bipyridine (B1663995) in dimethylformamide (DMF) at 85°C. rsc.org This transformation showcases the utility of the bromo-substituent as a reactive site for building larger, conjugated systems.

Nickel-Catalyzed Functionalizations

Nickel-catalyzed reactions are a powerful tool for C-H bond functionalization and polymerization of aromatic compounds. beilstein-journals.orgnih.gov In the context of bromo-substituted phenanthrolines, nickel catalysis is notably employed in polymerization reactions. For instance, the Yamamoto coupling polymerization of 5,6-dibromo-1,10-phenanthroline (B1631560), a related compound, utilizes a nickel catalyst to produce poly(1,10-phenanthroline-5,6-diyl)s. rsc.orgresearchgate.net This process involves the dehalogenative polycondensation of the dibromo-substituted monomer, facilitated by a nickel complex, typically generated in situ from a precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. While this specific example uses a dibromo-derivative, the underlying principle of nickel-catalyzed C-Br bond activation is directly applicable to monofunctionalized substrates like 5-bromo-1,10-phenanthroline for various cross-coupling reactions. The phenanthroline moiety itself can act as a ligand for the nickel center, which can sometimes complicate catalysis but also opens avenues for unique reactivity. mdpi.com

Photoredox-Catalyzed Functionalizations (e.g., phosphonylation)

Visible-light photoredox catalysis offers a transition-metal-free method for functionalizing bromo-substituted 1,10-phenanthrolines under mild conditions. mdpi.comnih.gov A key example is the phosphonylation of 5-bromo-1,10-phenanthroline. mdpi.com This reaction proceeds efficiently using an organic dye, such as Eosin Y, as a photocatalyst, irradiated by blue light. mdpi.comresearchgate.net The process involves the reaction of 5-bromo-1,10-phenanthroline with a phosphite (B83602) source, like triethyl phosphite, in the presence of a base and reducing agent, such as N,N-diisopropylethylamine (DIPEA). mdpi.comresearchgate.net

The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) under an argon atmosphere. mdpi.comresearchgate.net Despite the mild conditions, the reaction can require extended irradiation times to achieve moderate yields, and the efficiency is influenced by the position of the bromine atom on the phenanthroline core. mdpi.comnih.gov

Table 1: Conditions for Photoredox-Catalyzed Phosphonylation of 5-Bromo-1,10-phenanthroline mdpi.comresearchgate.net

ParameterCondition
Substrate5-bromo-1,10-phenanthroline
ReagentTriethyl phosphite (3 equiv.)
PhotocatalystEosin Y (15 mol%)
Base/Reducing AgentDIPEA (2.2 equiv.)
SolventDMSO
Light Source30 W blue LEDs (450nm)
Temperature30 °C
AtmosphereArgon
Reaction Time22 - 40 hours
Yield26–51%

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those with electron-withdrawing substituents. libretexts.org In this type of reaction, a nucleophile replaces a leaving group (like a halide) on an aromatic ring. The reaction proceeds via a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. libretexts.orgyoutube.com

For 5-bromo-1,10-phenanthroline, the heterocyclic aromatic ring system is inherently electron-deficient, which can facilitate nucleophilic attack. The presence of the electronegative nitrogen atoms enhances the electrophilicity of the carbon atoms in the ring system. Therefore, the bromine atom at the 5-position can be displaced by strong nucleophiles. For an SNAr reaction to occur efficiently, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. libretexts.org While the nitrogen atoms in the phenanthroline core provide general activation, the reaction's feasibility would depend on the specific nucleophile and reaction conditions employed.

Derivatization of the 1,10-Phenanthroline Core Containing 5-Bromo-Substitution

Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s

The synthesis of conjugated polymers based on the 1,10-phenanthroline unit is of interest for creating materials with unique electronic and photophysical properties. A notable example is the synthesis of poly(1,10-phenanthroline-5,6-diyl)s. rsc.org This is achieved through the Yamamoto-type polymerization of 5,6-dibromo-1,10-phenanthroline using a nickel catalyst. rsc.orgresearchgate.net The polymerization results in polymers where the phenanthroline units are densely stacked, leading to a helical conformation. rsc.org This synthetic strategy highlights how bromo-substituted phenanthrolines serve as key monomers for creating complex macromolecular architectures via metal-catalyzed cross-coupling reactions.

Formation of N-Alkyl-1,10-phenanthrolinium Salts

The nitrogen atoms of the 1,10-phenanthroline core are nucleophilic and can be readily alkylated to form quaternary N-alkyl-1,10-phenanthrolinium salts. tandfonline.comresearchgate.net This transformation is typically achieved by reacting the phenanthroline derivative with an alkyl halide, such as an alkyl bromide, in a suitable solvent like 1,4-dioxane. tandfonline.com In the case of 5-bromo-1,10-phenanthroline, the quaternization reaction would occur at one of the nitrogen atoms, leaving the C-Br bond at the 5-position intact. nih.gov This reaction converts the neutral, symmetric phenanthroline into a cationic, asymmetric salt. nih.gov The resulting N-alkyl-5-bromo-1,10-phenanthrolinium salts possess an amphiphilic character, with a hydrophilic, positively charged aromatic head and a lipophilic alkyl chain tail. tandfonline.com

Coordination Chemistry and Metal Complexation of 5 Bromo 1,10 Phenanthroline

Ligand Characteristics and Coordination Modes of 5-Bromo-1,10-phenanthroline (B1267314)

The defining feature of 5-bromo-1,10-phenanthroline as a ligand is its rigid, planar aromatic structure combined with its nitrogen donor atoms, which dictate its interaction with metal ions.

5-Bromo-1,10-phenanthroline, like its parent compound 1,10-phenanthroline (B135089), functions as a classic bidentate chelating ligand. It coordinates to a metal center through the lone pair of electrons on its two nitrogen atoms, located at positions 1 and 10 of the heterocyclic rings. This chelation forms a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement known as the chelate effect. This bidentate N,N-coordinating nature makes it a versatile building block in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. chemimpex.com The rigid and planar structure of the phenanthroline backbone imposes a specific geometry on the resulting metal complexes, influencing their subsequent chemical and physical properties.

The introduction of a bromine atom at the 5-position of the phenanthroline ring system significantly modulates the ligand's electronic properties. Bromine acts as an electron-withdrawing group through the inductive effect. This reduces the electron density on the aromatic rings and, consequently, on the nitrogen donor atoms. As a result, 5-bromo-1,10-phenanthroline is a weaker sigma-donating ligand compared to unsubstituted 1,10-phenanthroline. This modification affects the stability and the redox properties of the metal complexes it forms. The electron-withdrawing nature of the bromine substituent can lead to metal complexes with higher oxidation potentials, making them more resistant to oxidation. This electronic tuning is crucial for applications in catalysis and materials science where the electrochemical behavior of the metal center is critical. chemimpex.com

Synthesis and Structural Elucidation of Metal Complexes

The versatile coordinating ability of 5-bromo-1,10-phenanthroline has led to its use in the synthesis of a variety of metal complexes, each exhibiting unique structural and physical properties.

Iron(II) complexes with 1,10-phenanthroline and its derivatives are renowned for exhibiting spin-crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. In an octahedral [FeN₆] coordination environment, the d⁶ electron configuration of the Fe(II) ion can exist as a diamagnetic LS state (¹A₁, t₂g⁶e_g_⁰) or a paramagnetic HS state (⁵T₂, t₂g⁴e_g_²). The transition between these states is possible when the energy difference between them is comparable to thermal energy (k_B_T). researchgate.net

A classic example of an SCO complex is [Fe(phen)₂(NCS)₂] (where phen = 1,10-phenanthroline). While specific studies detailing the spin-crossover properties of an iron(II) complex with 5-bromo-1,10-phenanthroline are not prevalent, research on the closely related complex, iron(II) tris(3-bromo-1,10-phenanthroline), [Fe(3-Br-phen)₃]²⁺, provides valuable structural insights. The crystal structure of Fe(3-Br-phen)₃₂·2CH₃CN reveals a distorted octahedral geometry around the central iron atom. researchgate.net

In the low-spin state, the Fe-N bond lengths are characteristically short. For instance, in the related tris(1,10-phenanthroline)iron(II) complex, the Fe-N bond lengths are indicative of a low-spin d⁶ configuration for the Fe(II) ion. nih.gov Upon transition to the high-spin state, there is a significant elongation of the Fe-N bonds due to the occupation of the anti-bonding e_g_ orbitals. The presence of the electron-withdrawing bromine substituent on the phenanthroline ligand is expected to decrease the ligand field strength, which could shift the spin transition temperature compared to the unsubstituted analogue.

Table 1: Selected Bond Distances for an Analogous Iron(II) Complex

ComplexBondDistance (Å)Reference
[Fe(3-Br-phen)₃]²⁺Fe-N(1)1.975(13) researchgate.net
Fe-N(10)1.979(14)
Fe-N (avg)~1.98

Note: Data is for the 3-bromo-1,10-phenanthroline complex, a close structural analog.

Rhenium(I) tricarbonyl complexes containing diimine ligands like 5-bromo-1,10-phenanthroline are of significant interest due to their rich photophysical properties, including long-lived excited states and luminescence. rsc.org These complexes typically adopt a facial (fac) geometry, where the three carbonyl (CO) ligands occupy one face of the octahedron around the rhenium center.

The synthesis of complexes such as fac-[Re(5-Br-phen)(CO)₃Cl] is generally achieved by reacting dirhenium decacarbonyl, Re₂(CO)₁₀, or a suitable precursor like [Re(CO)₅Cl], with the 5-bromo-1,10-phenanthroline ligand in a high-boiling point solvent. escholarship.org The resulting complexes have the general formula fac-[Re(N-N)(CO)₃X], where N-N is the bidentate phenanthroline ligand and X is an ancillary ligand, typically a halide.

The photophysical properties of these complexes are dominated by a metal-to-ligand charge transfer (MLCT) transition. rsc.org Upon excitation with light, an electron is promoted from a d-orbital on the rhenium center to a π* orbital of the phenanthroline ligand. The energy of this transition, and the subsequent emission, can be tuned by modifying the ligands. The electron-withdrawing bromine atom on the phenanthroline ring lowers the energy of the ligand's π* orbitals. This typically results in a red-shift (lower energy) of the MLCT absorption and emission bands compared to complexes with unsubstituted phenanthroline. researchgate.net

Table 2: General Synthesis Scheme for fac-[Re(diimine)(CO)₃Cl]

PrecursorLigandReaction ConditionProductReference
Re₂(CO)₁₀5-bromo-1,10-phenanthrolineReflux in 2-chloroethanolfac-[Re(5-Br-phen)(CO)₃Cl] escholarship.org
[Re(CO)₅Cl]5-bromo-1,10-phenanthrolineReflux in toluenefac-[Re(5-Br-phen)(CO)₃Cl] escholarship.org

Copper(I) complexes with phenanthroline ligands are widely studied for their potential applications in photoluminescence and as mechanophores. rsc.orgnih.gov These d¹⁰ metal complexes, when coordinated with two phenanthroline ligands to form [Cu(N-N)₂]⁺, typically exhibit a distorted tetrahedral geometry. acs.org This geometry is a consequence of the steric hindrance between the ligands and the electronic preferences of the Cu(I) center.

The synthesis of [Cu(5-Br-phen)₂]⁺ can be readily achieved by reacting a Cu(I) salt, such as [Cu(CH₃CN)₄]PF₆, with two equivalents of the 5-bromo-1,10-phenanthroline ligand in a suitable solvent like dichloromethane or acetonitrile.

The electronic spectra of these complexes are characterized by intense metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.gov The electron-withdrawing nature of the bromine substituent in 5-bromo-1,10-phenanthroline is expected to stabilize the ligand's π* orbitals. This would lead to a blue-shift (higher energy) of the MLCT absorption band in [Cu(5-Br-phen)₂]⁺ compared to the unsubstituted [Cu(phen)₂]⁺ complex, as more energy would be required to transfer an electron from the copper(I) center to the ligand. The luminescent properties of these complexes are also highly dependent on the ligand structure and the rigidity of the coordination environment. researchgate.net

Table 3: Comparison of Properties for Copper(I) Phenanthroline Complexes

ComplexGeometryKey Spectroscopic FeatureExpected Effect of 5-Br SubstitutionReference
[Cu(phen)₂]⁺Distorted TetrahedralMLCT Absorption Band- nih.gov
[Cu(5-Br-phen)₂]⁺Distorted TetrahedralMLCT Absorption BandBlue-shift (higher energy) of MLCT band nih.gov

Silver(I) and Platinum(II) Complexes

5-Bromo-1,10-phenanthroline serves as a robust N-donor chelating ligand for the synthesis of silver(I) and platinum(II) complexes. The synthetic approaches for these complexes often involve the reaction of a metal precursor with the phenanthroline ligand in an appropriate solvent.

For instance, silver(I) complexes can be prepared by reacting a silver salt, such as silver nitrate (AgNO₃), with two equivalents of the phenanthroline ligand in a solvent mixture like acetone and water. mdpi.com This typically results in the formation of a cationic complex with the general formula [Ag(5-bromo-1,10-phenanthroline)₂]⁺. mdpi.com

Platinum(II) complexes are commonly synthesized from precursors like PtCl₂(phen) or by reacting a suitable ligand with a platinum(II) source. wikipedia.orgdigitellinc.com A general procedure for synthesizing bis(pentafluorophenyl)platinum(II) complexes involves reacting the ligand with [Pt(C₆F₅)₂(THF)₂] in dichloromethane. mdpi.com Another route involves reacting Pt(phen)Cl₂ with phenanthroline monohydrate in an aqueous suspension to form complexes like [Pt(phen)₂]²⁺. rsc.org While many platinum-phenanthroline complexes exhibit poor water solubility, efforts have been made to synthesize more water-soluble derivatives to enhance their study in biological systems. wku.edu

The stability of these complexes has been noted, particularly in organic solvents. Studies on related phenanthroline complexes of silver(I) and platinum(II) have shown that they remain stable in DMSO solution with no dissociation observed over a 48-hour period. mdpi.com

Table 1: Examples of Silver(I) and Platinum(II) Phenanthroline Complex Synthesis

Metal Ion Precursor(s) Ligand Ratio (Metal:Ligand) Typical Product Reference
Ag(I) AgNO₃ 1:2 [Ag(N,N)₂]NO₃ mdpi.com
Pt(II) [Pt(C₆F₅)₂(THF)₂] 1:1 [Pt(C₆F₅)₂(N,N)] mdpi.com

Osmium(II) Polypyridine Complexes

5-Bromo-1,10-phenanthroline is a key ligand in the formation of osmium(II) polypyridine complexes, which are of significant interest due to their unique photophysical and electrochemical properties. These properties make them suitable for applications in photoredox catalysis and photodynamic therapy. researchgate.netchemrxiv.orgresearchgate.netuzh.ch Osmium(II) typically forms stable, octahedral complexes, often with a general formula of [Os(L)₂(L')]²⁺, where L and L' are bidentate polypyridyl ligands, one of which can be 5-bromo-1,10-phenanthroline. rsc.orgrsc.org

The synthesis of these complexes often involves a precursor osmium complex coordinated with other ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 4,7-diphenyl-1,10-phenanthroline (DIP), to which the 5-bromo-1,10-phenanthroline ligand is then introduced. chemrxiv.orguzh.ch The heavy atom effect of the osmium center, combined with the π-extended structure of the phenanthroline ligands, results in complexes with strong absorption in the near-infrared (NIR) region. chemrxiv.orguzh.ch

The electrochemical properties of these complexes are tunable by modifying the ligand scaffold. researchgate.netresearchgate.net Cyclic voltammetry studies of various osmium(II) phenanthroline complexes show reversible Os(II)/Os(III) oxidation potentials. nih.gov This redox behavior is crucial for their function as photocatalysts. researchgate.netresearchgate.net

Table 2: Electrochemical Data for a Representative Osmium(II) Phenanthroline Complex

Complex Redox Couple Potential (V vs. FcH/FcH⁺) Solvent Reference

Lanthanide Metal Complexes

In the field of lanthanide chemistry, 5-bromo-1,10-phenanthroline often functions as an ancillary or "antenna" ligand in luminescent complexes. acs.orgmdpi.com Lanthanide ions themselves have intrinsically weak light absorption due to their parity-forbidden 4f-4f transitions. nih.gov To overcome this, organic ligands that absorb light efficiently (the "antenna") are coordinated to the metal ion. Upon absorbing light, the ligand transfers the energy to the lanthanide ion, which then emits light through its characteristic sharp emission bands. acs.orgnih.gov

Complexes are frequently formed with a lanthanide ion, a primary light-absorbing ligand like a β-diketone, and a second synergistic ligand such as 5-bromo-1,10-phenanthroline. acs.orgrsdjournal.org The inclusion of the phenanthroline derivative serves multiple purposes: it can increase the light absorption cross-section of the complex and protect the lanthanide ion from solvent molecules (like water) that can quench its luminescence. acs.orgrsdjournal.org The coordination of 5-bromo-1,10-phenanthroline helps to create a low-symmetry environment around the Eu³⁺ ion, which is indicated by the presence of the ⁵D₀→⁷F₀ transition in the emission spectrum. mdpi.com

The synthesis of these complexes, such as Ln(Btfa)₃(phen) (where Ln is a lanthanide and Btfa is a β-diketone), typically involves the direct reaction of a lanthanide salt with the β-diketone and the phenanthroline ligand. rsdjournal.org

Stability and Solution Behavior of 5-Bromo-1,10-phenanthroline Metal Complexes

pH Dependence and Acid Dissociation Constant Determination

The stability and speciation of metal complexes containing 5-bromo-1,10-phenanthroline are highly dependent on the pH of the solution. researchgate.netnih.gov The phenanthroline ligand has basic nitrogen atoms that can be protonated under acidic conditions. The acid dissociation constant (pKa) of the conjugate acid of the parent 1,10-phenanthroline (phenH⁺) is approximately 4.84. wikipedia.org The bromo-substituent may slightly alter this value.

At a pH below the pKa, the ligand exists predominantly in its protonated form, which reduces its ability to form stable complexes with metal ions. researchgate.net Conversely, at high pH values, metal ions may precipitate as metal hydroxides or form hydroxo species, which also hinders the formation of the desired phenanthroline complex. researchgate.net Consequently, the optimal pH for complex formation is typically in a range around neutral, often observed to be maximal around pH 5.0 for iron-phenanthroline complexes. researchgate.net The pH-dependent behavior can be monitored using techniques like UV-Vis spectroscopy, which can distinguish between the different colored species that form across a pH range. nih.gov

Stability in Aqueous and Organic Media

Complexes of 5-bromo-1,10-phenanthroline generally exhibit high stability, particularly in organic solvents. For example, platinum(II) and silver(I) complexes with related phenanthroline ligands have shown excellent stability in DMSO over 48 hours. mdpi.com Similarly, iron(III) complexes with substituted phenanthroline ligands have been studied in acetonitrile, where their relative stabilities were evaluated through competition reactions with the strong chelator EDTA. nih.gov

In aqueous media, the stability and solubility can be more challenging. Many platinum-phenanthroline complexes, for instance, are known to be poorly soluble in water. wku.edu The stability in aqueous solutions is also influenced by pH, as discussed previously, and by the presence of competing ions or ligands. researchgate.net

Lanthanide complexes containing 1,10-phenanthroline derivatives have demonstrated good thermal stability, with some being stable up to 120°C before decomposition begins. rsdjournal.org The stability of transition metal complexes with 1,10-phenanthroline and its derivatives has been extensively studied, establishing well-defined stability orders. acs.orgrsc.org

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1,10 Phenanthroline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 5-bromo-1,10-phenanthroline (B1267314) and its complexes. By probing the magnetic properties of atomic nuclei, different NMR techniques can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and purity of 5-bromo-1,10-phenanthroline. The aromatic region of the spectrum provides a unique fingerprint for the phenanthroline core. For the parent compound, 5-bromo-1,10-phenanthroline, the proton signals are well-defined. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed for the protons on the heterocyclic rings. rsc.org

Beyond simple structure confirmation, ¹H NMR is a powerful tool for real-time reaction monitoring. For instance, in syntheses utilizing 5-bromo-1,10-phenanthroline as a precursor, the progress of the reaction can be tracked by observing the disappearance of its characteristic proton signals and the emergence of new signals corresponding to the product. rsc.org This method allows for precise determination of reaction completion. rsc.org Furthermore, ¹H NMR can be used to assess the purity of the crude product mixture, as it can detect the presence of unreacted starting materials or byproducts like unreacted phenanthroline. chemicalbook.comchemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts for 5-Bromo-1,10-phenanthroline in CDCl₃.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-99.23d4.4
H-4, H-78.79dd8.4, 1.5
H-3, H-87.74dd8.4, 4.3

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 5-bromo-1,10-phenanthroline shows distinct signals for each carbon atom in its unique chemical environment. rsc.org These data are crucial for unambiguous structural confirmation.

For more complex derivatives of 5-bromo-1,10-phenanthroline, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). rsc.org This information is invaluable for assigning the signals of quaternary carbons and for confirming the connectivity of substituents attached to the phenanthroline framework. rsc.org

Table 2: ¹³C NMR Chemical Shifts for 5-Bromo-1,10-phenanthroline in CDCl₃.
Carbon AssignmentChemical Shift (δ, ppm)
C-2, C-9151.08
C-10a, C-10b145.71
C-4, C-7137.21
C-4a, C-6a128.63
C-5125.20
C-3, C-8124.45

For derivatives of 5-bromo-1,10-phenanthroline that incorporate phosphorus-containing functional groups, such as phosphonates, Phosphorus-31 (³¹P) NMR spectroscopy is a vital characterization technique. This method is highly specific to the ³¹P nucleus and provides information about the oxidation state, coordination number, and chemical environment of the phosphorus atom. It is particularly useful in studying materials like phenanthrolinum salts of phosphotungstate, where the phosphorus atom is central to the polyoxometalate anion. researchgate.net The chemical shift in a ³¹P NMR spectrum can confirm the successful attachment of the phosphonate (B1237965) group and characterize its interactions within the molecule or complex.

In the study of 5-bromo-1,10-phenanthroline derivatives that are functionalized with fluorine-containing moieties, such as polyfluorophenyl groups, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential analytical tool. ¹⁹F NMR is a highly sensitive technique that provides distinct signals for fluorine atoms in different chemical environments. It is used to confirm the presence and regiochemistry of fluorine substituents on the molecule. unica.it The chemical shifts and coupling constants in a ¹⁹F NMR spectrum offer detailed structural information and can be used to study electronic effects within the fluorinated part of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 5-bromo-1,10-phenanthroline exhibits a series of characteristic absorption bands that correspond to specific bond vibrations. rsc.orgchemrj.org

Key features in the spectrum include the stretching vibrations of the C=C and C=N bonds within the aromatic rings, which typically appear in the 1400–1650 cm⁻¹ region. umich.edu The out-of-plane C-H bending vibrations are observed between 700 and 900 cm⁻¹. umich.edu When 5-bromo-1,10-phenanthroline acts as a ligand to coordinate with a metal ion, shifts in the C=C and C=N stretching frequencies are observed, confirming the involvement of the heterocyclic nitrogen atoms in the coordination. rsc.org The appearance of new bands at lower frequencies (typically 450-530 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) stretching vibration, providing direct evidence of complex formation. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for 1,10-Phenanthroline (B135089) Systems.
Frequency Range (cm⁻¹)Vibrational Assignment
1500 - 1650C=C and C=N aromatic ring stretching
1125 - 1250Ring vibrations
700 - 900C-H out-of-plane bending
450 - 530ν(Metal-N) in complexes

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-bromo-1,10-phenanthroline is dominated by intense absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions within the conjugated phenanthroline ring system. chemrj.orgnanoqam.ca

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically observed as strong absorption bands. chemrj.org The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an antibonding π* orbital, are generally weaker. chemrj.org The bromine substituent at the 5-position can influence the energies of these transitions. ontosight.ai Upon complexation with a metal ion, new absorption bands may appear, often in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are responsible for the intense colors of many transition metal complexes. nanoqam.ca

Table 4: Electronic Transitions Observed in 1,10-Phenanthroline Systems.
Wavelength (λmax, nm)AssignmentType of Transition
~280-290n → πElectronic transition in the phenanthroline core
~190-270π → πElectronic transition in the phenanthroline core
> 400 (in complexes)MLCT / LMCTCharge transfer transition

Charge Transfer Transitions and Solvatochromic Behavior

The electronic properties of 5-bromo-1,10-phenanthroline, much like its parent compound 1,10-phenanthroline, are characterized by π→π* and n→π* transitions. The introduction of a bromine atom at the 5-position influences the electron density of the phenanthroline ring system, which can, in turn, affect its charge transfer characteristics. ontosight.ai When 1,10-phenanthroline and its derivatives act as electron donors, they can form charge-transfer (CT) complexes with various electron acceptors. ijarse.com These interactions often result in the appearance of new, broad absorption bands in the electronic spectra, which are not present in the individual donor or acceptor molecules. ijarse.com

For instance, the interaction of 1,10-phenanthroline with π-acceptors like p-Nitrophenol in methanol (B129727) leads to the formation of a 1:1 molecular complex, indicating a charge transfer mechanism. ijarse.com While specific studies on the solvatochromic behavior of 5-bromo-1,10-phenanthroline monohydrate are not extensively detailed, related chromophore-functionalized diimine ligands based on phenanthroline exhibit discernible emission solvatochromism. nih.govacs.org This phenomenon, where the position of absorption or emission bands shifts with the polarity of the solvent, is indicative of a change in the dipole moment of the molecule upon electronic transition, a characteristic often associated with intramolecular charge transfer (ILCT) states. nih.govacs.org In donor-acceptor architecture systems involving phenanthroline derivatives, intense absorption bands in the visible spectrum are attributed to intramolecular charge transfer. acs.org The presence of the bromine substituent is expected to modulate these CT properties through its inductive and resonance effects.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for the characterization of 5-bromo-1,10-phenanthroline and its derivatives, providing information on molecular weight and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing 1,10-phenanthroline-based compounds and their metal complexes, which often have low volatility and thermal lability. researchgate.net This technique allows for the gentle ionization of molecules from a solution, enabling the detection of intact molecular ions and complex species. ESI-MS has been effectively used to monitor the synthesis and separation of mixed-ligand iron(II) complexes containing 1,10-phenanthroline and its derivatives. researchgate.netnih.gov In such studies, ESI-MS can identify the various complex ions in solution and even detect solvent clusters formed around the ligands, particularly in polar protic solvents like methanol and water. nih.gov For 5-bromo-1,10-phenanthroline, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition. For 5-bromo-1,10-phenanthroline (C₁₂H₇BrN₂), the monoisotopic mass is 257.9793 g/mol . HRMS analysis of related polybrominated compounds has been successfully performed, demonstrating the technique's utility in this class of molecules. nih.gov In the analysis of a synthesized polymer containing 5,6-dibromo-1,10-phenanthroline (B1631560), HRMS (ESI) was used to confirm the mass of the monomer, matching the calculated value for C₁₂H₆N₂Br₂ + Na⁺. rsc.org This underscores the capability of HRMS to verify the synthesis and purity of 5-bromo-1,10-phenanthroline.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. While many phenanthroline complexes are not suitable for GC-MS due to their low volatility, the parent ligand, 5-bromo-1,10-phenanthroline, may be amenable to this analysis under appropriate conditions. researchgate.net The technique is widely used for the analysis of environmental toxicants, including polybrominated compounds. nih.gov Successful GC-MS analysis would require a high-temperature transfer line and a suitable GC column. nih.gov The resulting mass spectrum would provide a fragmentation pattern that could be used for structural elucidation and confirmation.

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing. uwaterloo.ca This technique has been employed to elucidate the structures of numerous 1,10-phenanthroline derivatives and their metal complexes. researchgate.netnih.govumn.edu

A notable example is the crystal structure of a bis(5-bromo-1,10-phenanthroline)iron(II) complex. nih.gov In this structure, the Fe(II) cation is coordinated by two nitrogen atoms from the 5-bromo-1,10-phenanthroline ligand in a distorted octahedral geometry. nih.gov The planar 5-bromo-1,10-phenanthroline ligands of neighboring columns in the crystal lattice are arranged approximately parallel and slightly shifted relative to each other, which is indicative of π-π stacking interactions. nih.gov Such studies provide invaluable insight into the supramolecular architecture and intermolecular forces that govern the solid-state structure of these systems. nih.gov

Data Tables

Table 1: Physicochemical Properties of 5-Bromo-1,10-phenanthroline

PropertyValueSource
Molecular Formula C₁₂H₇BrN₂ ontosight.aichemimpex.com
Molecular Weight 259.11 g/mol chemimpex.comfishersci.comfishersci.ca
Monoisotopic Mass 257.9793 g/mol spectrabase.com
CAS Number 40000-20-2 fishersci.comfishersci.ca
Appearance White to light yellow powder or crystal chemimpex.comtcichemicals.com
Melting Point 119 °C chemimpex.comfishersci.com

Table 2: Crystallographic Data for an Iron(II) Complex Containing 5-Bromo-1,10-phenanthroline

ParameterValueSource
Compound [Fe(C₆H₈N₄B)₂(C₁₂H₇N₂Br)]·2C₇H₈ nih.gov
Coordination Geometry Slightly distorted octahedron nih.gov
Key Interaction π-π interactions between phenanthroline ligands nih.gov
Ligand Role 5-bromo-1,10-phenanthroline acts as a bidentate ligand nih.gov

Wide-Angle X-ray Diffraction (WAXD) for Polymeric Materials

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is a powerful technique for probing the atomic-scale structure of materials. In the context of polymeric materials incorporating 5-bromo-1,10-phenanthroline, WAXD is employed to determine the degree of crystallinity, identify crystalline phases, and calculate crystallite size.

When X-rays are directed at a polymeric sample, they are scattered by the electrons of the atoms. In regions where the polymer chains are arranged in an ordered, crystalline lattice, the scattered X-rays interfere constructively at specific angles, producing sharp diffraction peaks known as Bragg peaks. In amorphous regions, where the chains are disordered, the scattering is diffuse, resulting in a broad halo.

The analysis of a WAXD pattern can reveal:

Degree of Crystallinity: By comparing the integrated intensity of the sharp crystalline peaks to the total scattered intensity (including the amorphous halo), the percentage of crystalline material in the polymer can be quantified.

Crystalline Structure: The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are related to the spacing between planes of atoms in the crystal lattice, according to Bragg's Law. This information can be used to determine the unit cell dimensions and the packing arrangement of the polymer chains.

Crystallite Size: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains (crystallites). Broader peaks indicate smaller crystallites, and this relationship is described by the Scherrer equation.

For a hypothetical π-conjugated polymer synthesized from 5-bromo-1,10-phenanthroline units, a WAXD pattern would provide critical information on its solid-state morphology. For instance, the presence of sharp peaks would indicate some degree of crystalline order, which is often desirable for applications requiring efficient charge transport, such as in organic electronics. The d-spacings calculated from these peaks would elucidate how the polymer backbones and the bromo-phenanthroline side groups pack together.

Information Derivable from WAXD Analysis of a 5-Bromo-1,10-phenanthroline Polymer

ParameterInformation ObtainedSignificance
Peak Position (2θ)d-spacing (interplanar distance)Reveals the unit cell dimensions and molecular packing.
Peak IntensityRelative abundance of crystal planesProvides details about the preferred orientation (texture) of crystallites.
Peak Width (FWHM)Crystallite sizeIndicates the size of the ordered domains within the material.
Area under Peaks vs. HaloDegree of crystallinityQuantifies the ratio of ordered to disordered regions, affecting mechanical and electronic properties.

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy is a key technique for investigating the electronic excited states of molecules like 5-bromo-1,10-phenanthroline and its metal complexes. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The color (wavelength) and intensity of the emitted light provide a wealth of information about the molecule's electronic structure and its interaction with the environment.

For metal complexes of 5-bromo-1,10-phenanthroline, the photophysical properties are often dominated by metal-to-ligand charge transfer (MLCT) transitions. In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. The subsequent emission, often in the form of phosphorescence, is a characteristic feature of many transition metal complexes with phenanthroline-based ligands. The presence of the electron-withdrawing bromine atom on the phenanthroline ring can influence the energy of these π* orbitals, thereby tuning the absorption and emission properties of the complex. ontosight.ai

Studies on related imidazo[4,5-f]-1,10-phenanthroline ligands have shown fluorescence with emission wavelengths (λem) around 410–415 nm. soton.ac.uk When these ligands form complexes with metals like Rhenium(I), they exhibit phosphorescence in the visible range (558–585 nm) with lifetimes in the hundreds of nanoseconds, consistent with emission from a triplet MLCT state. soton.ac.uk

Quenching Mechanisms and Energy Transfer Dynamics (FRET)

Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor fluorophore transfers its energy to a nearby acceptor chromophore through dipole-dipole coupling. wikipedia.orgnih.gov

The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), making it a "spectroscopic ruler" for measuring molecular-scale distances. wikipedia.org Key requirements for FRET to occur include:

Spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Close proximity of the donor and acceptor.

Favorable relative orientation of the donor and acceptor transition dipoles.

Complexes of 5-bromo-1,10-phenanthroline can participate in energy transfer processes. For instance, a ruthenium complex with a ferrocenyl-vinyl-phenanthroline ligand showed no photoluminescence, indicating that the excited state was quenched. This quenching was attributed to an electron transfer process from the ferrocenyl donor to the phenanthroline acceptor. In such a system, the 5-bromo-1,10-phenanthroline moiety could be part of either the donor or acceptor, depending on the other components of the molecular assembly.

Photothermal Stability and Oxidation-Reduction Potentials of Complexes

The stability of metal complexes is crucial for their practical applications. Photothermal stability refers to the ability of a complex to withstand degradation when exposed to both light and heat. While specific photothermal stability data for 5-bromo-1,10-phenanthroline complexes are not extensively reported, the general stability of metal-phenanthroline complexes is known to be high. researchgate.netrsc.orgrsc.org The rigid, chelating nature of the phenanthroline ligand contributes to the formation of thermodynamically stable complexes. researchgate.net Factors that would influence photothermal stability include the strength of the metal-ligand bond, the nature of the central metal ion, and the susceptibility of the ligand to photochemical reactions.

Oxidation-reduction potentials are a measure of a molecule's tendency to gain or lose electrons. These are critical parameters for applications in electrocatalysis and sensors. The presence of the electron-withdrawing bromine atom in 5-bromo-1,10-phenanthroline makes the ligand more difficult to oxidize and easier to reduce compared to unsubstituted 1,10-phenanthroline. This electronic effect is transferred to the metal center upon complexation.

For example, the formal potential of the [Fe(phen)₃]³⁺/[Fe(phen)₃]²⁺ couple is approximately +1.14 V. semanticscholar.org Introducing an electron-withdrawing substituent like bromine would be expected to shift this potential to more positive values, making the Fe(II) state more difficult to oxidize. Conversely, for a reductive process, the potential would become less negative.

Redox Potentials of Representative Phenanthroline Complexes

ComplexRedox CouplePotential (V vs. Ag/AgCl)Reference
[Co(phen)₃]Cl₃Co(III)/Co(II)-1.22 electrochemsci.org
[Fe(phen)₃]Br₂·3H₂OFe(II)/Fe(I)-1.50 electrochemsci.org
[Ni(phen)₃]Cl₂Ni(II)/Ni(I)-1.48 electrochemsci.org

Note: These potentials are for unsubstituted 1,10-phenanthroline complexes and serve as a baseline for understanding the effects of substitution.

Electrochemical Characterization (Cyclic Voltammetry and Impedance Spectroscopy)

Electrochemical techniques are indispensable for characterizing the redox properties and interfacial behavior of 5-bromo-1,10-phenanthroline and its derivatives, particularly when they are immobilized on electrode surfaces as thin films or as part of a biosensor assembly.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time. The resulting current is plotted against the applied potential, providing information about the redox processes occurring at the electrode surface. researchgate.netresearchgate.net For a polymer film containing 5-bromo-1,10-phenanthroline units, CV can be used to study its electropolymerization, determine its redox potentials, and assess its stability upon repeated cycling. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) involves applying a small amplitude AC potential to an electrochemical cell and measuring the current response over a range of frequencies. dntb.gov.uaresearchgate.netresearchgate.net The resulting impedance data can be modeled with an equivalent circuit to extract information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. researchgate.net EIS is particularly useful for characterizing the properties of thin films and interfaces, such as the barrier properties of a polymer film or the binding of an analyte to a biosensor surface. dntb.gov.uaresearchgate.net

Redox Behavior of Ligands and Complexes

The redox behavior of 5-bromo-1,10-phenanthroline is dominated by the electron-deficient nature of the aromatic ring system, further enhanced by the bromine substituent. The ligand itself undergoes reduction at negative potentials. When coordinated to a metal ion, the redox activity can be either metal-centered or ligand-centered.

In many transition metal complexes, such as those of Fe(II), Co(II), and Ni(II), the observed redox processes are typically centered on the metal ion (e.g., M²⁺/M⁺ or M³⁺/M²⁺). electrochemsci.orgpleiades.online The potential at which these processes occur is modulated by the ligand. The electron-withdrawing nature of the 5-bromo substituent stabilizes the lower oxidation state of the metal, making it more difficult to oxidize (a more positive potential) compared to the complex with unsubstituted phenanthroline. semanticscholar.orgpleiades.online

Conversely, ligand-centered reductions become easier (occur at less negative potentials) due to the stabilization of the resulting radical anion by the bromine atom. This tunable redox behavior is a key feature that makes these ligands attractive for developing catalysts and sensors with specific potential requirements. pleiades.online

Electron Transfer Rates and Mechanisms in Biosensors

In biosensors, 5-bromo-1,10-phenanthroline complexes can act as efficient mediators, facilitating electron transfer between a biological recognition element (like an enzyme) and an electrode surface. biorxiv.orgnih.govmdpi.com The rate of this electron transfer is a critical parameter that determines the sensitivity and response time of the biosensor.

Electron transfer can occur through two primary mechanisms:

Direct Electron Transfer (DET): Where electrons are transferred directly between the enzyme's active site and the electrode. This requires the active site to be very close to the electrode surface. mdpi.com

Mediated Electron Transfer (MET): Where a small redox-active molecule (the mediator), such as a 5-bromo-1,10-phenanthroline complex, shuttles electrons between the enzyme and the electrode.

The rate of electron transfer is influenced by several factors, including the distance between the redox centers, the reorganization energy of the mediator, and the driving force (the potential difference between the enzyme and the mediator). Nanostructured electrodes can enhance electron transfer rates by increasing the surface area and altering the local electric field. biorxiv.orgnih.gov While specific kinetic data for 5-bromo-1,10-phenanthroline in biosensors is limited, related phenanthroline-based systems have been shown to effectively mediate bioelectrochemical reactions, such as the oxidation of NADH. mdpi.com The fast kinetics and tunable redox potential of these complexes make them promising candidates for the development of highly sensitive amperometric biosensors. mdpi.com

Computational and Theoretical Studies on 5 Bromo 1,10 Phenanthroline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. irjweb.com For 5-bromo-1,10-phenanthroline (B1267314), DFT calculations are employed to determine its optimized molecular geometry, electronic structure, and various molecular properties. researchgate.net By solving approximations of the Schrödinger equation, DFT provides a detailed picture of the electron density distribution, which is fundamental to understanding the molecule's behavior. physchemres.org

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. physchemres.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. nih.gov For 5-bromo-1,10-phenanthroline, the electron-withdrawing bromine atom is expected to influence the energies of these orbitals compared to the unsubstituted 1,10-phenanthroline (B135089). DFT calculations can precisely quantify these energies and the resulting energy gap. From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated to further characterize the molecule's properties. irjweb.comresearchgate.net

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. physchemres.org
Chemical Potential (µ) -(I + A)/2 Measures the escaping tendency of an electron from a stable system. researchgate.net
Chemical Hardness (η) (I - A)/2 Represents the resistance to change in electron distribution. nih.govresearchgate.net
Global Softness (S) 1/η The inverse of hardness, indicating a molecule's polarizability. researchgate.net
Electrophilicity Index (ω) µ²/2η Measures the energy lowering of a system when it accepts electrons. nih.gov

Note: I and A are the ionization potential and electron affinity, which can be approximated by -EHOMO and -ELUMO respectively, according to Koopmans' theorem.

DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of 5-bromo-1,10-phenanthroline. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific absorption bands in the experimental spectra to particular molecular vibrations (e.g., C-H stretching, C=N stretching, C-Br stretching). nih.gov This comparison helps to confirm the molecular structure and bonding characteristics.

Electronic Spectroscopy: The electronic absorption properties, observed via UV-visible spectroscopy, can also be modeled. Time-dependent DFT (TD-DFT) is often used to calculate the energies of electronic transitions, such as the π→π* transitions common in aromatic systems like phenanthroline. nih.gov These calculations can help interpret experimental spectra and understand how substitutions, like the bromine atom, affect the absorption wavelengths.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT focuses on electronic structure, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. livecomsjournal.org These methods treat molecules as a collection of atoms held together by springs (bonds) and governed by classical mechanics, allowing for the simulation of larger systems and longer timescales than are feasible with DFT.

For a rigid molecule like 5-bromo-1,10-phenanthroline, conformational analysis is relatively straightforward. However, MM and MD simulations are invaluable for studying its interactions with other molecules. A key non-covalent interaction for planar aromatic systems is π-π stacking. nih.gov

In the solid state or in solution, the flat phenanthroline rings can stack on top of each other, driven by attractive electrostatic and van der Waals forces. nih.govnih.gov MD simulations can model these interactions, revealing how molecules of 5-bromo-1,10-phenanthroline might self-assemble. These simulations can predict parameters such as the distance between stacked rings and their relative orientation (e.g., parallel-displaced or T-shaped). nih.gov Understanding these supramolecular interactions is critical as they dictate crystal packing, solubility, and the properties of materials derived from the molecule. nih.gov

Structure-Property Relationship Elucidation

Computational studies are pivotal in establishing clear relationships between the molecular structure of 5-bromo-1,10-phenanthroline and its observed chemical and physical properties. The introduction of a bromine atom at the 5-position of the 1,10-phenanthroline core significantly alters its electronic landscape.

The bromine atom is electronegative and exerts an inductive electron-withdrawing effect, which can be computationally mapped using techniques like Molecular Electrostatic Potential (MEP) analysis. nih.gov This alteration of the electron density affects the HOMO-LUMO energy levels, which in turn influences the molecule's redox potential and its behavior in chemical reactions. researchgate.net For instance, the modified electronic properties are crucial for its application as a ligand in coordination chemistry, affecting the stability and reactivity of the resulting metal complexes. chemimpex.com These computational insights allow for the rational design of new phenanthroline derivatives with tailored electronic and photophysical properties for specific applications, such as in sensors or organic light-emitting diodes (OLEDs). chemimpex.com

Reaction Mechanism Proposals (e.g., Photoredox Catalysis)

Computational chemistry is frequently used to propose and validate reaction mechanisms. 5-Bromo-1,10-phenanthroline has been studied as a substrate in visible-light photoredox catalysis, a powerful method in modern organic synthesis. mdpi.comprinceton.edu

One notable reaction is the photoredox-catalyzed phosphonylation of 5-bromo-1,10-phenanthroline. mdpi.comresearchgate.netdntb.gov.ua Theoretical studies can help elucidate the proposed mechanism, which generally proceeds as follows:

A photocatalyst (PC), such as Eosin Y, absorbs visible light to reach an excited state (PC*). mdpi.com

The excited photocatalyst is a potent reductant. It can reduce the 5-bromo-1,10-phenanthroline substrate via a single electron transfer (SET) event. This forms a radical anion of the phenanthroline derivative. mdpi.com

This radical anion is unstable and rapidly decomposes, ejecting a bromide anion (Br⁻) to form a 1,10-phenanthrolin-5-yl radical. mdpi.com

This aryl radical then reacts with a phosphite (B83602) source, like P(OEt)₃, to ultimately form the phosphonylated product.

DFT calculations can be used to determine the energetics of each step in this proposed cycle, including the redox potentials of the species involved and the stability of the radical intermediates, thereby providing theoretical support for the experimentally observed reaction pathway.

Table 2: Example of Photoredox-Catalyzed Phosphonylation of 5-bromo-1,10-phenanthroline

Photocatalyst Solvent Light Source Time (h) Yield (%) Reference
Eosin Y DMSO/DCM 30 W blue LEDs (450 nm) 22 51 mdpi.comresearchgate.net
Rhodamine 6G DMSO/DCM 30 W blue LEDs (450 nm) 22 16 mdpi.com

Reaction conditions: 5-bromo-1,10-phenanthroline (0.375 mmol), photocatalyst (15 mol%), P(OEt)₃ (3 equiv.), DIPEA (2.2 equiv.), argon atmosphere. researchgate.net

Catalytic Applications of 5 Bromo 1,10 Phenanthroline and Its Complexes

Transition Metal Catalysis in Organic Reactions

The compound 5-bromo-1,10-phenanthroline (B1267314) serves as a versatile ligand in transition metal catalysis. Its derivatives and their metal complexes are utilized in various catalytic applications, including cross-coupling reactions and decarboxylations. chim.itresearchgate.net The presence and position of substituents on the 1,10-phenanthroline (B135089) core significantly influence the properties of the resulting ligands and their metal complexes. researchgate.net The introduction of functional groups is a key strategy for fine-tuning the performance of the target compound. researchgate.net Cationic complexes of transition metals, such as iron, with 1,10-phenanthroline can function as phase-transfer catalysts, potentially acting as bifunctional catalysts in sequential reactions. rsc.org

Cross-Coupling Reactions

Halogenated 1,10-phenanthrolines, including the 5-bromo derivative, are valuable precursors in the synthesis of more complex, functionalized ligands through transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, utilize the carbon-halogen bond as a reactive site to introduce a wide array of new functional groups. researchgate.netresearchgate.net This functionalization is a primary method for tuning the electronic and steric properties of the phenanthroline ligand for specific catalytic applications. researchgate.net

However, a significant challenge in these reactions is that phenanthroline and its derivatives are effective chelators of transition metals, which can lead to the deactivation of the catalyst and suppression of the desired reaction. researchgate.netmdpi.com To overcome this, modifications such as using specialized, expensive ligands or an excess of reagents may be necessary. mdpi.com

Despite this challenge, 1,10-phenanthroline and its derivatives are effective ligands for promoting certain cross-coupling reactions. For instance, 1,10-phenanthroline has been identified as an effective ligand in copper-catalyzed Sonogashira couplings of aryl iodides and vinyl iodides with terminal alkynes. acs.org In Suzuki-Miyaura reactions, palladium complexes with phenanthroline-based ligands have shown high efficacy. nasa.govnih.gov The specific bromo-substitution on the phenanthroline ring can be strategically used; for example, 3,8-dibromo-1,10-phenanthroline (B9566) has been successfully used in Suzuki-Miyaura reactions to create complex molecular architectures without polymerization issues that can occur in Sonogashira couplings. researchgate.netnasa.gov

Cycloaddition Reactions

While 1,10-phenanthroline copper(I) complexes have been used to catalyze A³ coupling reactions to generate intermediates for subsequent cycloaddition reactions, the direct application of 5-bromo-1,10-phenanthroline in catalyzing cycloaddition reactions is not extensively documented in recent literature. researchgate.net The research primarily focuses on the broader utility of the phenanthroline scaffold in forming catalytically active species for various bond-forming transformations. researchgate.net

Decarboxylation Coupling Reactions

Complexes involving 1,10-phenanthroline are effective in catalyzing decarboxylation reactions, which are crucial for forming carbon-carbon bonds from readily available carboxylic acids. rsc.org In particular, copper catalysts ligated by 1,10-phenanthroline have demonstrated significant efficacy in the protodecarboxylation of aromatic carboxylic acids. afinitica.comresearchgate.net This process is valuable for removing surplus carboxylate groups. afinitica.com

The combination of copper(I) oxide and 1,10-phenanthroline creates an inexpensive and effective catalytic system for these transformations. afinitica.com Research has shown that this catalytic system can smoothly decarboxylate a wide range of aromatic and heteroaromatic carboxylic acids under microwave irradiation, often within minutes and in high yields. afinitica.com The use of 1,10-phenanthroline as a ligand is beneficial, and its presence can significantly improve reaction outcomes compared to reactions run with more expensive, substituted phenanthroline ligands under conventional heating. afinitica.comresearchgate.net

Catalytic Protodecarboxylation of Various Aromatic Carboxylic Acids Using a Cu₂O/1,10-phenanthroline System. afinitica.com
Substrate (Carboxylic Acid)Reaction Time (min)Yield (%)
4-Methoxybenzoic acid1588
2-Nitrobenzoic acid596
2-Iodobenzoic acid595
Benzoic acid1585
4-(Trifluoromethyl)benzoic acid1589
3-Pyridinecarboxylic acid1591
2-Thiophenecarboxylic acid598

Alkane Oxidations

Iron complexes incorporating 1,10-phenanthroline and its derivatives are known to catalyze various organic reactions, including hydrosilylation and oxidation. nih.govsemanticscholar.org While the direct use of 5-bromo-1,10-phenanthroline in alkane oxidation is not widely detailed, the principles of catalysis by iron-phenanthroline complexes provide a framework for its potential role. Alkane oxidation is a challenging but important transformation. researchgate.net Iron complexes with phenanthroline-type ligands can activate dioxygen for the oxidation of organic substrates. rsc.org The mechanism often involves radical-based initiation followed by catalytic cycles that can include ferryl intermediates. rsc.org The electronic properties of the ligand, influenced by substituents like the bromo group, would modulate the redox potential of the iron center, thereby affecting its catalytic activity and selectivity in C-H bond activation.

Photoredox Catalysis and Photoactive Systems

5-Bromo-1,10-phenanthroline is a key substrate and building block in the field of photoredox catalysis. mdpi.comnih.govscilit.com A notable application is the transition-metal-free phosphonylation of bromo-substituted 1,10-phenanthrolines under visible light irradiation. mdpi.comnih.gov This reaction proceeds under mild conditions, typically using an organic dye like Eosin Y as the photocatalyst in a solvent such as DMSO, and is irradiated with blue light. mdpi.comnih.govresearchgate.net This method affords phosphonate-substituted 1,10-phenanthrolines in moderate yields. nih.govresearchgate.net The rate and selectivity of this phosphonylation are highly dependent on the position of the bromine atom on the phenanthroline core. nih.gov

Photoredox-Catalyzed Phosphonylation of 5-Bromo-1,10-phenanthroline. researchgate.net
EntryCatalystSolventTime (h)Conversion (%)Yield (%)
1Eosin YDMSO229051
2Rose BengalDMSO229049
3FluoresceinDMSO228545
4Rhodamine BDMSO227035
5Eosin YCH₃CN225025

Reaction conditions: 5-Bromo-1,10-phenanthroline (0.375 mmol), catalyst (15 mol%), solvent (2 mL), P(OEt)₃ (3 equiv.), DIPEA (2.2 equiv.), 30 W blue LEDs (450 nm), 30 °C, argon atmosphere. researchgate.net

Complexes of ruthenium(II) with phenanthroline-based ligands are also central to photoredox catalysis and are studied for their photophysical and electrochemical properties. mdpi.comnih.gov Ancillary ligands like 1,10-phenanthroline play a crucial structural role in these complexes. mdpi.comnih.gov

Role of Excited States and Redox Potentials in Photocatalysis

In photoredox catalysis, the photocatalyst absorbs light to reach an electronically excited state, which is a much stronger oxidant and reductant than the ground state. acs.org The thermodynamic feasibility of an electron transfer event between the excited photocatalyst and a substrate is determined by their respective redox potentials. numberanalytics.commiami.edu

The excited-state redox potentials can be estimated using the Rehm-Weller equation. numberanalytics.comnih.govacs.org This equation relates the excited-state potential to the ground-state potential and the zero-zero spectroscopic energy (E₀,₀) of the excited state. acs.org

Excited-state reduction potential : E(PS/PS⁻) ≈ E(PS/PS⁻) + E₀,₀

Excited-state oxidation potential : E(PS⁺/PS) ≈ E(PS⁺/PS) - E₀,₀

Here, E(PS/PS⁻) and E(PS⁺/PS) are the ground-state reduction and oxidation potentials of the photocatalyst (PS), respectively. nih.govacs.org

For complexes containing 5-bromo-1,10-phenanthroline, the bromo-substituent influences the electronic properties of the ligand, which in turn affects the energy levels of the molecular orbitals of the metal complex. This tuning alters the ground- and excited-state redox potentials. researchgate.net For instance, in the photoredox phosphonylation of 5-bromo-1,10-phenanthroline, the ground state reduction potential of the compound is reported to be -1.75 V vs. SCE. mdpi.com The photocatalyst, upon excitation, must have a sufficiently negative excited-state reduction potential to reduce the 5-bromo-1,10-phenanthroline and initiate the catalytic cycle. mdpi.com The ability to fine-tune these redox properties through ligand design is fundamental to developing efficient photochemical systems. numberanalytics.com

Catalyst Design and Efficiency in

The primary strategy in catalyst design involves utilizing the carbon-halogen bond as a reactive site for cross-coupling reactions. This allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the catalyst's properties for specific reactions. For instance, the bromine atom can be readily displaced or used in coupling reactions to create new carbon-carbon or carbon-heteroatom bonds, leading to a diverse library of functionalized phenanthroline ligands.

Palladium-Catalyzed Cross-Coupling Reactions

Complexes of 5-bromo-1,10-phenanthroline with palladium have been investigated for their efficacy in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. In these catalytic systems, the phenanthroline ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

For example, a study on the Suzuki-Miyaura cross-coupling reaction utilized a palladium complex with a ligand derived from 5-bromo-1,10-phenanthroline. The reaction between 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (B1278415) and 5-bromo-1,10-phenanthroline was catalyzed by [Pd(PPh₃)₂Cl₂], yielding the desired coupled product. The efficiency of this reaction highlights the utility of the bromo-phenanthroline scaffold in constructing larger, functionalized molecules. researchgate.net

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been explored using complexes derived from 5-bromo-1,10-phenanthroline. The bromo-substituted phenanthroline can itself be a substrate in such reactions, allowing for the synthesis of extended π-systems. For example, a ruthenium complex bearing a 5-bromo-1,10-phenanthroline ligand was subjected to a Sonogashira reaction with 5-ethynyl-1,10-phenanthroline, demonstrating the feasibility of on-complex modifications to design more elaborate catalytic structures. chemrxiv.org

Ruthenium-Based Photocatalysis

Ruthenium complexes containing 5-bromo-1,10-phenanthroline have shown significant promise in the field of photocatalysis. The design of these catalysts focuses on leveraging the photophysical properties of the ruthenium center, which can be modulated by the phenanthroline ligand. The bromo-substituent can be used to attach other functional units, such as chromophores or catalytic centers, to create sophisticated supramolecular photocatalysts. chemrxiv.org

The photophysical properties of such ruthenium complexes are critical to their catalytic efficiency. For instance, the introduction of a pyrenyl group at the 5-position of the phenanthroline ligand (via a Suzuki coupling with the bromo-derivative) in [Ru(bpy)₂(py-phen)]²⁺ resulted in a complex with an enhanced excited-state lifetime, which is a crucial factor for efficient photocatalysis. acs.org

Below are interactive data tables summarizing the catalytic efficiency of systems involving 5-bromo-1,10-phenanthroline derivatives in different catalytic reactions.

Table 1: Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideBoronic Acid DerivativeCatalystBaseSolventTemp (°C)Time (h)Yield (%)Ref
15-bromo-1,10-phenanthroline1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene[Pd(PPh₃)₂Cl₂]K₂CO₃Toluene/Ethanol/Water1002471 researchgate.net

Table 2: Sonogashira Cross-Coupling Reaction on a Ruthenium Complex

EntrySubstrateAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Ref
1[(tbbpy)₂Ru(5-bromo-1,10-phenanthroline)]²⁺5-ethynyl-1,10-phenanthrolinePd(PPh₃)₄CuIDiisopropylamineTHF602455 chemrxiv.org

Table 3: Photocatalytic Hydrogenation of Nicotinamide

EntryPhotocatalystSacrificial DonorSolventLight SourceTOF (h⁻¹)Ref
1[(tbbpy)₂Ru(phen-alkyne-phen)Rh(Cp*)Cl]³⁺Triethylamine (TEA)Acetonitrile/Water470 nm LED~130 chemrxiv.org

The data presented in these tables illustrate the versatility of 5-bromo-1,10-phenanthroline in designing efficient catalysts for a range of organic transformations. The ability to functionalize the phenanthroline core through reactions at the bromine position allows for the rational design of catalysts with tailored properties to enhance their performance in specific applications.

Sensing and Biosensing Applications of 5 Bromo 1,10 Phenanthroline Systems

Metal Ion Detection and Quantification

The capacity of 1,10-phenanthroline (B135089) and its derivatives to form stable complexes with numerous metal ions is a cornerstone of their application in analytical chemistry. nih.govlifesensors.com This chelating ability is harnessed for creating sensors aimed at detecting and measuring the concentration of metal ions, particularly in environmental and biological contexts. rsc.orguncw.edu

The core structure of 1,10-phenanthroline acts as a bidentate ligand, readily forming coordination compounds with a variety of transition metals. researchgate.net This inherent chelating property is critical for environmental monitoring, where the detection of heavy metal pollution is of utmost importance. chimia.ch Derivatives such as 5-bromo-1,10-phenanthroline (B1267314) can be incorporated into sensor designs to specifically target cations. rsc.org The perturbation of the ligand's photophysical properties upon metal binding can produce a measurable signal, such as a change in color or fluorescence, which serves as the basis for detection. rsc.org This principle allows for the development of chemosensors tailored for analytes relevant to environmental science. rsc.org For instance, a synthesized ligand, 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline, demonstrated high efficiency in removing Sr²⁺ and Co²⁺ ions from aqueous solutions, showcasing the potential of bromo-phenanthroline derivatives in radionuclide management. reading.ac.uk

Potentiometric sensors offer a simple, cost-effective, and selective method for quantifying heavy metal ions. chimia.ch Sensors utilizing 1,10-phenanthroline in a liquid polymeric membrane have been successfully developed for the determination of mercury (Hg(II)) and copper (Cu(II)). nih.gov One such sensor incorporates an ion exchanger made of phenH-tetraphenylborate within a poly(vinyl chloride) (PVC) matrix. nih.gov This sensor demonstrates a rapid and Nernstian response, making it suitable for monitoring the potentiometric titration of Hg(II) and Cu(II) ions. nih.gov The method is noted for its sensitivity, accuracy, and selectivity in analyzing mercury and copper in various samples, including rock and tea. nih.gov

The performance characteristics of these sensors are critical for their practical application. The table below summarizes key parameters for a 1,10-phenanthroline-based potentiometric sensor.

ParameterValue / CharacteristicSource
Analyte Hg(II), Cu(II) nih.gov
Sensor Type Liquid Polymeric Membrane nih.gov
Linear Range 6 x 10⁻⁶ to 2 x 10⁻⁴ M nih.gov
Response Slope 58.0 ± 0.5 mV/decade nih.gov
Operating pH 4.2 (in acetate (B1210297) or citrate (B86180) buffer) nih.gov
Application Potentiometric titration monitoring nih.gov

Fluorescent Probes and Chemosensors

Fluorescent chemosensors are powerful tools for detecting ions and molecules due to their high sensitivity and the ability to provide real-time spatial information. frontiersin.org 1,10-phenanthroline and its derivatives are excellent scaffolds for designing such sensors. rsc.org The rigid phenanthroline structure can be functionalized to create a binding site for a specific analyte, and this binding event triggers a change in the molecule's fluorescence properties. rsc.org

The modification of the phenanthroline core, including substitutions like bromination, alters the energy levels of the conjugated system. rsc.org When the sensor binds to a metal ion, this interaction can lead to phenomena such as chelation-enhanced fluorescence (CHEF), where a significant increase in emission intensity is observed. uncw.edu This "turn-on" response is highly desirable for sensitive detection. For example, a 1,10-phenanthroline derivative, PHT1, was shown to exhibit a 51-fold fluorescence enhancement upon binding with Zn²⁺. bohrium.com Conversely, interaction with other metal ions can lead to fluorescence quenching, providing a "turn-off" signal. nih.gov These detectable changes in photophysical properties are the fundamental principle behind using these compounds as fluorescent probes for ions relevant to biological and environmental systems. rsc.org

Biosensor Development

In biosensor development, 5-bromo-1,10-phenanthroline and related compounds are utilized for their unique electrochemical properties and their ability to integrate with biological components like enzymes. They can function as electron mediators or as key components in sensor membranes for pharmaceutical analysis.

In many enzyme-based biosensors, the direct electron transfer between the enzyme's active site and the electrode surface is inefficient. Electron mediators are redox-active molecules that can shuttle electrons between the two, facilitating the electrochemical reaction. nih.gov Complexes of substituted 1,10-phenanthrolines have been synthesized and evaluated for their ability to act as electron transfer mediators for glucose oxidase (GOx). researchgate.net

Research has explored a series of Co(II) polypyridine complexes, including one with 5-bromo-1,10-phenanthroline, as redox mediators for GOx to understand the molecular interactions influencing the electron transfer rate. researchgate.net Additionally, osmium and ruthenium complexes with substituted phenanthrolines have been shown to be highly effective mediators for glucose oxidase, exhibiting high second-order rate constants. researchgate.net These mediators are crucial for the construction of amperometric biosensors, which measure the current produced during the enzymatic reaction to determine the analyte concentration. researchgate.netnih.gov

Mediator SystemEnzymeKey FindingSource
Co(II) complex with 5-Bromo-1,10-phenanthrolineGlucose Oxidase (GOD)Studied for its role in homogeneous electron transfer rate constants. researchgate.net
Osmium/Ruthenium complexes with substituted-1,10-phenanthrolinesGlucose OxidaseHigh second-order rate constants (10⁶–10⁷ M⁻¹s⁻¹); feasible for amperometric biosensors. researchgate.net
Poly(1,10-phenanthroline-5,6-dione) filmGlucose Oxidase (GOx)Used to encapsulate GOx on an electrode for glucose detection. nih.gov

The principles of potentiometric sensing can be extended to the analysis of pharmaceutical compounds. nih.gov Ion-selective electrodes (ISEs) can be designed to detect specific drug molecules in various samples, including pharmaceutical formulations and industrial wastewater. researchgate.netnih.gov

A potentiometric sensor was developed for the determination of losartan (B1675146) potassium, where the sensing element was an ion-pair synthesized through the interaction of the drug with 1,10-phenanthroline monohydrate. researchgate.net The sensor's membrane was composed of PVC, a plasticizer (o-nitrophenyloctyl ether), and the ion-pair. researchgate.net This sensor demonstrated a rapid, stable, and linear response, allowing for the successful determination of losartan potassium in formulations. researchgate.net This application highlights the versatility of phenanthroline-based systems in quality control and analytical chemistry within the pharmaceutical industry.

ParameterValue / CharacteristicSource
Analyte Losartan Potassium researchgate.net
Sensor Type Plastic Membrane (PVC-based) researchgate.net
Sensing Element Ion-pair of losartan and 1,10-phenanthroline monohydrate researchgate.net
Linear Range 5.0 × 10⁻⁵ to 1.0 × 10⁻² M researchgate.net
Response Slope 62.0 ± 1.0 mV/decade researchgate.net
Response Time ~10 seconds researchgate.net
Lifetime ~3 weeks researchgate.net

Biological and Biomedical Research with 5 Bromo 1,10 Phenanthroline Systems

Interactions with Biomolecules

The biological effects of 5-bromo-1,10-phenanthroline (B1267314) and its derivatives are often predicated on their ability to bind to and interact with essential biomolecules such as nucleic acids and proteins. These interactions can disrupt normal cellular processes, leading to cytotoxic effects that can be harnessed for therapeutic purposes.

DNA and RNA Binding Studies

The planar, electron-deficient aromatic system of 1,10-phenanthroline (B135089) derivatives makes them prime candidates for non-covalent interactions with the stacked base pairs of DNA and RNA.

Flat aromatic molecules, such as phenanthroline derivatives, are known to insert themselves between the base pairs of a DNA double helix, a process known as intercalation nih.gov. This mode of binding is a common feature for many DNA-targeting therapeutic agents. The intercalation of the phenanthroline ring system stabilizes the DNA duplex and can cause structural distortions. Metal complexes containing 1,10-phenanthroline ligands are particularly effective intercalators, with the geometry and charge of the metal center influencing the binding affinity libretexts.org. For instance, cadmium(II) complexes with 1,10-phenanthroline have been shown to interact with DNA, with intercalation of the phenanthroline ligand being a key aspect of this binding mdpi.com. The binding affinity of these complexes can be substantial, with binding constants (Kb) in the range of 104 to 105 M-1 having been reported for some palladium(II)-phenanthroline complexes unesp.br. While specific studies on 5-bromo-1,10-phenanthroline are limited, the general principles of phenanthroline intercalation suggest that it and its metal complexes would also exhibit this binding mechanism.

The binding of intercalating agents to DNA can induce significant conformational changes in the nucleic acid structure nih.gov. Upon intercalation, the DNA helix typically unwinds to accommodate the inserted molecule, leading to an increase in the length of the DNA strand libretexts.org. This distortion can interfere with the binding of DNA-processing enzymes, such as polymerases and topoisomerases, thereby inhibiting replication and transcription unesp.br. Platinum(II) complexes containing methylated 1,10-phenanthroline derivatives have been shown to cause such structural changes upon intercalation nih.gov. Furthermore, the interaction of 1,10-phenanthroline with RNA can also be significant. Studies have shown that 1,10-phenanthroline can act as a chemical inhibitor of transcription, which may be related to its interaction with RNA or the enzymes involved in its synthesis nih.gov. The nuclease activity of 1,10-phenanthroline-copper ion complexes has been observed to show a preference for single-stranded loop regions in RNA, indicating a specific mode of interaction that can influence RNA structure and function.

Protein Binding Studies (e.g., Bovine Serum Albumin)

Serum albumins, such as bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and play a crucial role in the transport and disposition of many drugs and other bioactive molecules. The interaction of potential therapeutic agents with serum albumin can significantly affect their bioavailability, distribution, and metabolism.

The binding of various metal-phenanthroline complexes to BSA has been investigated to understand these pharmacokinetic aspects. For example, lanthanide(III) complexes of 1,10-phenanthroline have been shown to bind to BSA with high affinity, with binding constants in the order of 105 M-1 nih.gov. These studies often employ fluorescence spectroscopy, as the intrinsic fluorescence of tryptophan residues in BSA is quenched upon binding of the complex. The thermodynamic parameters of these interactions suggest that van der Waals forces and hydrogen bonding are the primary driving forces for complex formation nih.gov. Similarly, praseodymium(III) complexes of 2,9-dimethyl 1,10-phenanthroline have also demonstrated good binding propensity to BSA nih.gov. Although specific binding data for 5-bromo-1,10-phenanthroline with BSA is not available, it is expected to interact with the protein, with the nature and strength of the binding being influenced by the presence of the bromine atom.

Anticancer and Antitumor Activities

The ability of phenanthroline derivatives to interact with and damage DNA, as well as their potential to interact with other biological targets, has made them attractive candidates for the development of new anticancer agents. Various derivatives of 1,10-phenanthroline and their metal complexes have demonstrated significant in vitro and in vivo antitumor activity ugm.ac.idplos.org.

Research has shown that N-benzyl-bromo-1,10-phenanthrolinium derivatives exhibit cytotoxic effects against several human cancer cell lines. The in vitro anticancer activity is typically evaluated by determining the concentration of the compound that inhibits 50% of cell growth (IC50). For instance, a study on (1)-N-benzyl-6-bromo-1,10-phenanthrolinium chloride demonstrated its cytotoxic potential against various cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)NS-1 (Myeloma) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
(1)-N-benzyl-6-bromo-1,10-phenanthrolinium chloride177.22 ± 96.78154.12 ± 16.82560.12 ± 30.85

The antitumor activity of phenanthroline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells plos.org. This can be a result of DNA damage, inhibition of topoisomerase enzymes, or interference with other cellular pathways critical for cancer cell survival. Metal complexes of phenanthroline derivatives, such as those of copper and silver with 1,10-phenanthroline-5,6-dione, have also shown potent in vitro anticancer activity, in some cases exceeding the cytotoxicity of the established anticancer drug cisplatin scispace.com. The development of these compounds as effective anticancer agents, however, requires a balance between high cytotoxicity towards cancer cells and low toxicity towards normal, healthy cells.

Cytotoxicity Studies against Cancer Cell Lines (e.g., PC3, A-549, MDA-MB-231, HeLa)

Metal complexes incorporating 1,10-phenanthroline and its derivatives are widely recognized for their potent cytotoxic activity against a range of human cancer cell lines. The introduction of a bromine atom at the 5-position of the phenanthroline ring can modulate the lipophilicity and electronic properties of the resulting metal complexes, often enhancing their cellular uptake and cytotoxic efficacy.

While specific IC₅₀ values for 5-bromo-1,10-phenanthroline monohydrate complexes are not extensively documented in readily available literature, studies on closely related analogues provide strong evidence for their potential anticancer activity. For instance, copper(II) complexes with phenanthroline ligands have demonstrated significant cytotoxicity against prostate (PC3) and lung (A-549) cancer cells, with reported IC₅₀ values in the low micromolar range. nih.gov One study on a series of copper(II) complexes highlighted a compound, [Cu(phen)(L3)]Cl, that was particularly promising against A-549 and PC-3 cells, with IC₅₀ values of 4.2 µM and 3.2 µM, respectively. unica.it Similarly, complexes of 1,10-phenanthroline and its derivatives have shown dose-dependent cytotoxicity towards various cancerous cell lines including HeLa and MDA-MB-231. unica.it

Research on bis‐cyclometalated iridium(III) and rhodium(III) complexes containing 5-substituted phenanthroline ligands revealed that compounds with a 5-chloro-1,10-phenanthroline ligand were the most effective, exhibiting IC₅₀ values between 1.3 and 5.6 μM against MCF-7 (breast) and HT-29 (colon) cancer cells. nih.gov This suggests that halogen substitution at the 5-position is a viable strategy for enhancing cytotoxicity. Given the similar electronic nature of chloro and bromo substituents, it is anticipated that 5-bromo-1,10-phenanthroline complexes would exhibit comparable, if not superior, cytotoxic profiles.

Complex TypeCell LineIC₅₀ (µM)
[Cu(phen)(L3)]ClA-549 (Lung)4.2
[Cu(phen)(L3)]ClPC-3 (Prostate)3.2
Ir(III)-5-chloro-phenanthrolineMCF-7 (Breast)~1.3-5.6
Rh(III)-5-chloro-phenanthrolineHT-29 (Colon)~1.3-5.6

Mechanisms of Cell Death Induction (e.g., Paraptosis, Mitochondrial Dysfunction)

The cytotoxic effects of phenanthroline-based metal complexes are often mediated by their ability to induce programmed cell death. The primary mechanism involves the generation of reactive oxygen species (ROS), which leads to significant oxidative stress within the cancer cells. mdpi.com This surge in ROS can trigger a cascade of events, including damage to cellular components and the initiation of cell death pathways.

A key target of this oxidative stress is the mitochondrion. Phenanthroline complexes have been shown to disrupt the mitochondrial membrane potential, a critical factor in maintaining cellular energy production and viability. mdpi.com This mitochondrial dysfunction is a central event in the intrinsic pathway of apoptosis, a well-characterized form of programmed cell death. nih.gov

In addition to classical apoptosis, there is evidence that these compounds can induce other forms of cell death. Paraptosis is a non-apoptotic form of programmed cell death characterized by extensive cytoplasmic vacuolization, and swelling of the endoplasmic reticulum (ER) and mitochondria. mdpi.com The induction of paraptosis is often linked to disruptions in cellular homeostasis, including ER stress and mitochondrial calcium overload, which can be triggered by ROS. sciencepublishinggroup.com While studies have not explicitly identified paraptosis as the definitive mechanism for 5-bromo-1,10-phenanthroline complexes, the observed mitochondrial swelling and dysfunction are hallmark features consistent with paraptotic cell death. mdpi.com Therefore, it is plausible that these complexes induce a spectrum of cell death mechanisms, including apoptosis and paraptosis-like cell death, driven by ROS-mediated mitochondrial damage.

Selectivity Towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to healthy, normal cells. Several studies on phenanthroline-based compounds have demonstrated a promising degree of selectivity.

For example, certain copper complexes with 1,10-phenanthroline have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) but not in non-tumorigenic breast cells (MCF-10A), suggesting a tumor-selective targeting mechanism. nih.gov Another study investigating N-benzyl-1,10-phenanthroline derivatives found high selectivity indices (SI), which is the ratio of the IC₅₀ on a normal cell line to the IC₅₀ on a cancer cell line. One derivative exhibited an exceptionally high SI of over 6,000 on myeloma (NS-1) cells when compared to normal Vero cells. nih.gov An SI value greater than 1.0 indicates a compound has a greater activity against cancer cells and lower cytotoxicity towards normal cells.

This selectivity is thought to arise from the distinct metabolic and physiological characteristics of cancer cells, such as higher levels of ROS and altered membrane properties, which may make them more susceptible to the disruptive effects of these metal complexes. koreascience.kr The ability of the 1,10-phenanthroline ligand to promote the uptake of the metal ion into tumor cells plays a key role in this selective action. nih.gov

Hypoxia Effects on Cytotoxicity

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. Hypoxia is a major challenge in cancer therapy as it can render cancer cells resistant to conventional treatments like radiation and chemotherapy, which often rely on oxygen to be effective. researchgate.net

The development of therapeutic agents that are effective under hypoxic conditions is therefore a significant goal in oncology. Research into ruthenium(II) polypyridyl complexes, which include phenanthroline-type ligands, has shown that some of these compounds can be highly photocytotoxic even in extremely hypoxic environments (1% O₂). researchgate.net This suggests that their mechanism of action may not be solely dependent on oxygen, or that they are exceptionally efficient at utilizing the limited oxygen available. While this research was not conducted specifically with a 5-bromo-1,10-phenanthroline ligand, it demonstrates the potential for this class of compounds to overcome the barrier of hypoxia, a critical advantage for treating solid tumors.

Design of Phototherapeutic Agents

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS that kill cancer cells. nih.gov Metal complexes, particularly those with ruthenium(II), are excellent candidates for PDT due to their favorable photophysical properties. nih.gov

Complexes containing 1,10-phenanthroline and its derivatives can absorb light and efficiently transfer energy to molecular oxygen, producing highly reactive singlet oxygen, a key mediator of PDT-induced cell death. acs.org The design of the photosensitizer is crucial, and the inclusion of a heavy atom like bromine is a well-known strategy to enhance the efficiency of singlet oxygen generation via the "heavy atom effect". This effect promotes the transition of the photosensitizer to its triplet excited state, which is responsible for activating oxygen. Therefore, the 5-bromo-1,10-phenanthroline ligand is an ideal component for the rational design of new, highly effective phototherapeutic agents for PDT. acs.org

Antimicrobial Properties

In an era of increasing antibiotic resistance, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Metal complexes containing 1,10-phenanthroline have demonstrated significant potential as broad-spectrum antimicrobial agents. nih.gov The coordination of the phenanthroline ligand to a metal center often results in a complex that is more potent than the free ligand or the metal salt alone.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Complexes based on 1,10-phenanthroline have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.govnih.gov The lipophilic nature of the phenanthroline ligand facilitates the transport of the complex across the bacterial cell membrane.

Once inside the cell, the complex can interfere with multiple cellular processes. While the exact mechanisms are still under investigation, it is believed that they can inhibit essential enzymes and interact with DNA, disrupting replication and leading to bacterial cell death. The activity of these complexes can be substantial, with some chromium(III)-phenanthroline complexes exhibiting minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against E. coli. nih.gov Iron(III)-phenanthroline complexes have also shown potent activity, with one complex demonstrating an MIC of 150 µg/mL against Gram-negative bacteria. koreascience.kr

Complex TypeBacteriumMIC (µg/mL)
[Cr(phen)₂(dppz)]³⁺E. coli0.125
[Cr(phen)₂(dppz)]³⁺S. aureus0.5
[Cr(phen)₃]³⁺E. coli0.25
[Cr(phen)₃]³⁺S. aureus1
[Fe(L1)₂(L2)(H₂O)]Cl₂Gram-negative bacteria150
[Fe(L1)₂(L2)(H₂O)]Cl₂Gram-positive bacteria500

Structure-Activity Relationships (e.g., Alkyl Chain Length)

The biological activity of phenanthroline derivatives can be significantly influenced by their structural modifications, including the introduction and variation of alkyl chain lengths. While specific structure-activity relationship (SAR) studies focusing exclusively on this compound with varying alkyl chains are not extensively documented in publicly available research, the principles can be inferred from studies on related 1,10-phenanthroline compounds. These studies demonstrate that altering the length and nature of attached alkyl groups can modulate the biological efficacy of the core phenanthroline structure, primarily by affecting properties like lipophilicity.

Lipophilicity is a critical factor for the cellular uptake and interaction of a compound with biological targets. An increase in alkyl chain length generally enhances the lipophilicity of a molecule. This can lead to improved membrane permeability and potentially stronger interactions with hydrophobic pockets in target proteins. For instance, research on copper(II) complexes of phenanthroline-oxazine derivatives has shown that the lipophilicity imparted by attached alkyl chains influences their antibacterial activity. nih.gov In that study, derivatives with hexyl and octyl alkyl chains demonstrated the highest activity, suggesting an optimal range for the alkyl chain length to balance solubility and membrane interaction. nih.gov

These findings collectively suggest that modifying 5-bromo-1,10-phenanthroline with alkyl chains of varying lengths could systematically alter its biological properties. It is hypothesized that such modifications would affect the compound's lipophilicity, thereby influencing its ability to cross cell membranes and interact with intracellular targets.

Table 1: Effect of Alkoxy Linker Length on Cytostatic Activity of 3-Clip-Phen Derivatives against L1210 Murine Leukemia Cells nih.gov
CompoundLinker DescriptionIC₅₀ (nM)
1,10-Phenanthroline (Phen)N/A (Parent Compound)2500
3-Pentyl-Clip-PhenAlkoxy linker bridging C3 positions130

Enzyme Inhibition Studies (e.g., Metalloenzymes)

The 1,10-phenanthroline scaffold is a well-established chelating agent for various metal ions, a property that underpins its function as a potent inhibitor of metalloenzymes. nih.gov These enzymes, which require a metal ion for their catalytic activity, are involved in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. The nitrogen atoms in the phenanthroline ring system effectively bind to the metal cofactor in the enzyme's active site, thereby blocking its function.

While specific inhibitory data for this compound is limited, extensive research on its parent compound and other derivatives confirms their role as metalloenzyme inhibitors. For example, metal complexes of 1,10-phenanthroline-5,6-dione (phendione) have been shown to be effective inhibitors of Elastase B (lasB), a metalloenzyme secreted by P. aeruginosa. nih.gov

Furthermore, ruthenium(II) polypyridyl complexes incorporating 4,7-diphenyl-1,10-phenanthroline ligands have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for cancer cell invasion and metastasis. These studies provide specific IC₅₀ values, quantifying the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, the complex [Ru(dip)₂(bpy-SC)]²⁺ demonstrated significant inhibition of both MMP-2 and MMP-9. Such research underscores the potential of phenanthroline-based compounds to target and inhibit specific metalloenzymes involved in disease progression.

Table 2: IC₅₀ Values for Inhibition of MMP-2 and MMP-9 by a Ru(II) Polypyridyl Complex Containing a Phenanthroline Derivative
CompoundIC₅₀ for MMP-2 (µM)IC₅₀ for MMP-9 (µM)
[Ru(dip)₂(bpy-SC)]²⁺4.32.2

Supramolecular Chemistry and Advanced Materials Applications

Building Blocks for Supramolecular Assemblies

5-bromo-1,10-phenanthroline (B1267314) serves as a fundamental component in the construction of supramolecular assemblies due to its capacity to form stable complexes with various metal ions. chemimpex.com The phenanthroline core acts as a bidentate chelating ligand, meaning it can bind to a central metal atom at two points, enhancing the stability of the resulting coordination complex. chemimpex.com The presence of the bromine atom introduces an additional level of functionality, influencing the electronic properties of the molecule and providing a site for further chemical modification.

The process of self-assembly, where molecules spontaneously organize into ordered structures, is central to supramolecular chemistry. Phenanthroline and its derivatives are well-known for their role in directing the self-assembly of complex molecular architectures. nih.govmdpi.com While specific studies detailing the self-assembly of 5-bromo-1,10-phenanthroline monohydrate are not extensively available in the provided search results, the principles governing related phenanthroline compounds can be inferred. These molecules can form novel molecular complexes through self-assembly processes, driven by non-covalent interactions. nih.govmdpi.com The resulting structures are often stabilized by hydrogen bonds and π-π stacking interactions between the aromatic rings of the phenanthroline units and other components in the assembly. mdpi.com

Hierarchical self-assembly involves the organization of molecules into well-defined structures, which in turn assemble into larger, more complex architectures. This process is crucial for the development of advanced functional materials. Coordination polymers based on phenanthroline derivatives can form one-dimensional chains which then interact through weaker forces to create two-dimensional supramolecular layers. researchgate.net While direct research on the hierarchical structures formed specifically by this compound is limited in the search results, the broader class of chiral rod-like molecules, to which phenanthroline derivatives can be analogized, demonstrates the ability to form a hierarchy of structures from tapes and ribbons to fibrils and fibers. nih.gov

Applications in Optical Materials

The unique optical and electronic properties of 5-bromo-1,10-phenanthroline make it a valuable component in the synthesis of advanced optical materials. chemimpex.com It is utilized in technologies that rely on light absorption and emission, contributing to the advancement of energy-efficient devices. chemimpex.com

5-bromo-1,10-phenanthroline is used in the synthesis of materials for organic light-emitting diodes (OLEDs). chemimpex.com In these applications, it contributes to enhancing the electronic properties and stability of the devices. chemimpex.com The introduction of a halogen atom, such as bromine, can influence the electronic characteristics of the phenanthroline ring system, which is a key aspect in the design of materials for OLEDs.

Performance Data of a Ruthenium(II) Complex with a Phenanthroline Ligand

The following data pertains to a ruthenium complex and is provided for illustrative purposes of a related application, as specific performance data for this compound was not available in the search results.

ParameterValue
Complex Ruthenium(II) polypyridine complex
Application Dye-Sensitized Solar Cell (DSSC) Photosensitizer researchgate.net
Key Property Broad visible light absorption and high luminescence intensity scispace.com

Based on the provided search results, there is no information available regarding the application of this compound in optical information storage.

Advanced Functional Polymeric Materials

The integration of this compound into polymeric structures has paved the way for the development of advanced functional materials with tailored properties. The unique characteristics of the phenanthroline moiety, such as its rigidity, planarity, and ability to coordinate with metal ions, make it a valuable building block in supramolecular chemistry and materials science. fishersci.ca When incorporated into a polymer backbone, 5-bromo-1,10-phenanthroline can impart desirable photophysical, electrochemical, and self-assembly properties to the resulting material.

The bromine atom at the 5-position serves as a versatile handle for further functionalization through various organic reactions, allowing for the fine-tuning of the polymer's characteristics. This functional versatility enables the creation of a diverse range of polymeric materials suitable for specific advanced applications.

One of the key research directions in this area involves the synthesis of conjugated polymers where the 5-bromo-1,10-phenanthroline unit is part of the main chain or a pendant group. These polymers often exhibit interesting optoelectronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and chemical sensors. The phenanthroline unit can act as an electron-accepting moiety, and by combining it with electron-donating units, polymers with low band gaps and efficient charge transport properties can be designed.

While extensive research has been conducted on phenanthroline-containing polymers, detailed studies focusing specifically on the incorporation of this compound and its direct impact on the performance of advanced functional polymeric materials are still an emerging area of investigation. The following table summarizes hypothetical performance data for such polymers to illustrate their potential.

Table 1: Hypothetical Performance Data of Functional Polymers Incorporating this compound

Polymer IDMonomer CompositionMolecular Weight (kDa)Photoluminescence Quantum Yield (%)Application
P-15-bromo-1,10-phenanthroline-alt-fluorene2565OLED Emitter
P-2Poly(styrene-co-5-(1,10-phenanthrolin-5-yl)styrene)32N/AMetal Ion Sensor
P-3Metallo-supramolecular polymer with Zn(II)50 (dynamic)40Self-Healing Material

The synthesis of these advanced functional polymers often involves polymerization techniques such as polycondensation, cross-coupling reactions, or controlled radical polymerization. The choice of polymerization method depends on the desired polymer architecture and properties. Post-polymerization modification of the bromo-substituent on the phenanthroline ring offers an additional level of control over the final material's functionality.

Q & A

Basic Research Questions

Q. What are the critical safety protocols and storage conditions for handling 5-bromo-1,10-phenanthroline monohydrate in laboratory settings?

  • Methodological Answer :

  • Always wear PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact, as the compound may cause irritation .
  • Store in a cool, dry environment (<25°C) with low humidity (<10% RH) to prevent dehydration to its anhydrous form .
  • Dispose of waste via certified hazardous waste management services to mitigate environmental contamination .

Q. How is this compound synthesized from precursor compounds?

  • Methodological Answer :

  • Start with 2,9-dimethyl-1,10-phenanthroline hemihydrate. Introduce a bromine substituent at the 5-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) in methanol under reflux (110–120°C, 14–24 hours) .
  • Purify the product by recrystallization in ethanol, yielding ~82% pure 5-bromo-1,10-phenanthroline-2,9-dicarboxaldehyde . Confirm hydration via thermogravimetric analysis (TGA) and powder XRD .

Q. What are the primary applications of this compound in analytical chemistry?

  • Methodological Answer :

  • As a chelating agent: Forms stable complexes with Fe²⁺ for spectrophotometric iron quantification (λmax = 510 nm) in lithium compounds, following protocols like GB/T 11064.7-2013 .
  • As a redox indicator: Monitor electron transfer in enzymatic assays by tracking color changes in its iron complexes .

Advanced Research Questions

Q. How does environmental humidity influence the structural stability of this compound?

  • Methodological Answer :

  • At RH >16%, the compound remains stable as a stoichiometric channel hydrate. At RH <10%, it dehydrates to anhydrate I° (AH I°), confirmed via moisture sorption/desorption isotherms .
  • Use differential scanning calorimetry (DSC) to detect phase transitions (melting point: 97–101°C for monohydrate vs. 123°C for anhydrate) .

Q. What strategies optimize the synthesis of Schiff base derivatives from 5-bromo-1,10-phenanthroline dialdehyde?

  • Methodological Answer :

  • Condense dialdehydes with sulfur-containing amines (e.g., thiosemicarbazide, S-alkyldithiocarbazates) in acidic conditions (conc. H₂SO₄) to boost yields (>80%) .
  • Characterize derivatives via IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imine protons at δ 8.5–9.0 ppm), and LC-MS for molecular ion confirmation .

Q. How does this compound inhibit matrix metalloproteinases (MMPs)?

  • Methodological Answer :

  • Chelate Zn²⁺ ions in MMP active sites using its phenanthroline backbone, disrupting enzyme activity. Validate inhibition via zymography or fluorogenic substrate assays .
  • Compare IC₅₀ values with controls (e.g., o-phenanthroline monohydrate) under varying pH and temperature conditions .

Q. What advanced techniques confirm the structural integrity of 5-bromo-1,10-phenanthroline derivatives?

  • Methodological Answer :

  • Single-crystal XRD : Resolve Z' = 3 channel hydrate structure to confirm water coordination .
  • TGA/DSC : Quantify dehydration kinetics (ΔH ≈ 15 kJ/mol for AH I° conversion) .
  • HPLC-MS : Monitor purity (>95%) and detect byproducts in synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.